molecular formula C13H8ClFINO B6113496 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide

2-chloro-N-(4-fluorophenyl)-5-iodobenzamide

Cat. No.: B6113496
M. Wt: 375.56 g/mol
InChI Key: RMNGDIGFPRRNCS-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluorophenyl)-5-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 5-iodo-2-chlorobenzoic acid.

    Formation of Benzamide: The 4-fluoroaniline is reacted with 5-iodo-2-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the benzamide linkage.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluorophenyl)-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine, fluorine, and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-chloro-N-(4-fluorophenyl)-5-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluorophenyl)-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-fluorophenyl)benzamide: Lacks the iodine atom, which can affect its reactivity and applications.

    N-(4-fluorophenyl)-5-iodobenzamide:

    2-chloro-N-(4-chlorophenyl)-5-iodobenzamide: Substitutes fluorine with chlorine, which can alter its biological activity and chemical reactivity.

Uniqueness

2-chloro-N-(4-fluorophenyl)-5-iodobenzamide is unique due to the combination of chlorine, fluorine, and iodine atoms in its structure. This unique combination can result in distinct chemical properties, such as reactivity and stability, as well as specific interactions with biological targets. The presence of these halogens can also influence the compound’s solubility, polarity, and overall behavior in different environments.

Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFINO/c14-12-6-3-9(16)7-11(12)13(18)17-10-4-1-8(15)2-5-10/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNGDIGFPRRNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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